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  • Product: 4-Methylfurazan-3-carbaldehyde oxime 5-oxide
  • CAS: 431043-14-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide Abstract Introduction and Molecular Overview 4-Methylfurazan-3-carbaldehyde oxime 5-oxide is a heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide

Abstract

Introduction and Molecular Overview

4-Methylfurazan-3-carbaldehyde oxime 5-oxide is a heterocyclic compound featuring a furoxan ring. The furoxan, or 1,2,5-oxadiazole-2-oxide, is a five-membered aromatic ring system containing an N-oxide moiety.[1] This structural feature is of significant interest in medicinal chemistry and materials science. Furoxans are known to function as thiol-activated nitric oxide (NO) donors, a property with profound implications in drug development.[2] Furthermore, the high nitrogen and oxygen content, coupled with the positive enthalpy of formation of the furoxan ring, makes these compounds a cornerstone in the field of energetic materials.[3][4]

The subject of this guide possesses three key structural features:

  • The Furoxan Ring: An asymmetric, 6π-electron aromatic system that dictates much of the molecule's stability and reactivity.[5][6]

  • A C3-Carbaldehyde Oxime Group: An (=N-OH) functional group which can exist as stereoisomers and serves as a versatile handle for further synthetic transformations.

  • A C4-Methyl Group: An electron-donating group that influences the electronic properties of the furoxan ring.

This document will extrapolate the properties of the title compound by examining the known chemistry of these constituent parts.

Molecular Structure and Isomerism

The structure of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide presents several points of isomeric complexity that are critical for its identification and reactivity.

  • Furoxan Regioisomerism: The furoxan ring is inherently asymmetric. The "5-oxide" designation specifies that the exocyclic oxygen is attached to the nitrogen at position 5. Its regioisomer would be the 2-oxide. The distinction between these isomers is crucial and can typically be resolved using ¹³C NMR spectroscopy, where the chemical shifts of the ring carbons are significantly different.[2][6]

  • (E/Z)-Isomerism of the Oxime: The carbon-nitrogen double bond of the oxime group results in geometric isomers, designated as (E) and (Z). These isomers may exhibit different physical properties and reactivity, and their formation can be influenced by the reaction conditions during synthesis.

Table 1: Core Molecular Properties

PropertyValue
Molecular Formula C₄H₅N₃O₃
Molecular Weight 143.10 g/mol
IUPAC Name (E/Z)-(4-methyl-1,2,5-oxadiazol-3-yl)methanal oxime 5-oxide
Canonical SMILES CC1=C(C=NO)N(=O)O1
Hydrogen Bond Donors 1 (from Oxime OH)
Hydrogen Bond Acceptors 4 (3 from O, 1 from N)

Proposed Synthesis Pathway

A plausible synthetic route to the target molecule involves a two-stage process: first, the creation of the furoxan ring with the required substituents (or their precursors), followed by the formation of the oxime. A common and effective method for creating furoxan rings is through the dimerization of nitrile oxides generated in situ.[7]

Stage 1: Synthesis of 4-Methylfuroxan-3-carbaldehyde (Intermediate)

The precursor aldehyde could be synthesized via the oxidative cyclization of an appropriate α,β-unsaturated oxime or through the dimerization of a nitrile oxide generated from a precursor like 2-chloro-2-(hydroxyimino)propanal.

Stage 2: Oximation of the Aldehyde

The final step involves the conversion of the carbaldehyde group to an aldoxime. This is a standard and high-yielding transformation, typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a mild base.[8][9]

G cluster_0 Stage 1: Furoxan Ring Formation cluster_1 Stage 2: Oximation Precursor Propionaldehyde Oxime (or similar precursor) NitrileOxide In situ generation of Acetonitrile Oxide Dimerization Precursor->NitrileOxide Oxidation (e.g., NCS/Py) Aldehyde 4-Methylfuroxan-3-carbaldehyde (Intermediate) NitrileOxide->Aldehyde [3+2] Dimerization/ Rearrangement Target 4-Methylfurazan-3-carbaldehyde oxime 5-oxide Aldehyde->Target Condensation Reagents Hydroxylamine Hydrochloride (NH2OH·HCl) + Base (e.g., NaHCO3)

Caption: Proposed two-stage synthesis of the target molecule.

Experimental Protocol: Proposed Synthesis

Materials: 4-Methylfuroxan-3-carbaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), sodium bicarbonate (NaHCO₃), ethanol, deionized water.

Procedure:

  • Dissolve 1.0 equivalent of 4-Methylfuroxan-3-carbaldehyde in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium bicarbonate in a 1:1 mixture of water and ethanol.

  • Add the hydroxylamine solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once the reaction is complete, reduce the ethanol under vacuum.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 4-Methylfurazan-3-carbaldehyde oxime 5-oxide.

Predicted Physicochemical & Spectroscopic Properties

The properties listed below are predictions based on the known characteristics of furoxans and aldoximes.

Table 2: Predicted Physical Properties

PropertyPredicted Value / ObservationRationale
Physical State Crystalline SolidOximes and many low-molecular-weight furoxans are solids at room temperature.[6][10]
Melting Point 130 - 160 °CBased on similarly functionalized heterocyclic compounds. The exact value depends on crystalline packing and isomeric purity.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Acetone, Ethanol).The oxime group provides some polarity and hydrogen bonding capability, but the overall molecule is largely organic.
Color Colorless to pale yellowFuroxan derivatives are often in this color range.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Wavenumber / Chemical Shift (δ)Assignment and Rationale
IR (KBr, cm⁻¹) ~3300-3100 (broad)~1650-1620~1600 & ~1450~1380~950-930O-H stretch (oxime, H-bonded)C=N stretch (oxime)C=N and C-C stretches (furoxan ring)N→O stretch (furoxan N-oxide)N-O stretch (oxime)
¹H NMR ~11.0-12.0 ppm (s, 1H)~7.5-8.0 ppm (s, 1H)~2.5 ppm (s, 3H)N-OH (oxime proton, can be broad and exchangeable)-CH=NOH (aldoxime proton)-CH₃ (methyl protons attached to the furoxan ring)
¹³C NMR ~160 ppm~140-145 ppm~115 ppm~10-15 ppmC4-CH₃ (furoxan ring carbon attached to methyl)-CH=NOH (oxime carbon)C3-CH=NOH (furoxan ring carbon attached to the oxime group)[2][6]-CH₃ (methyl carbon)

Predicted Reactivity and Thermal Stability

Reactivity Insights:

  • Furoxan Ring: The furoxan ring is an electron-deficient system, making it susceptible to nucleophilic attack, which can lead to ring-opening. This reaction is particularly well-documented with thiolates, forming the basis of its NO-releasing properties.[2] The ring can also undergo thermal rearrangement to its regioisomer at elevated temperatures (>100 °C).[6]

  • Oxime Functionality: The oxime group is a versatile functional handle. It can be hydrolyzed back to the parent aldehyde under acidic conditions. Dehydration can yield the corresponding nitrile (4-Methylfuroxan-3-carbonitrile). Furthermore, the oxime can be a precursor for generating a nitrile oxide in situ for use in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing other five-membered heterocycles.[7]

Thermal Stability:

Furoxan derivatives are extensively studied as energetic materials, and their thermal stability is a critical parameter.[1] Decomposition is often initiated by the cleavage of the N-O or C-substituent bonds.[11]

  • Predicted Behavior: 4-Methylfurazan-3-carbaldehyde oxime 5-oxide is expected to be a thermally stable solid. Based on analogous energetic compounds, its decomposition onset temperature, as measured by Differential Scanning Calorimetry (DSC), would likely fall in the range of 150-200 °C .[1] The presence of the oxime group might influence the decomposition pathway compared to simpler alkyl or nitro-substituted furoxans.

Workflow for Experimental Characterization

For any newly synthesized compound, a rigorous characterization workflow is essential to confirm its structure, purity, and properties.

Caption: Standard workflow for the characterization of a novel compound.

Potential Applications

The unique hybrid structure of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide suggests potential applications in several scientific fields.

  • Medicinal Chemistry: As a furoxan derivative, the primary interest lies in its potential to act as a nitric oxide (NO) donor.[12][13] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. This molecule could serve as a scaffold for developing novel therapeutics where controlled NO release is desired. The oxime group provides a convenient point for chemical modification to tune solubility, reactivity, and targeting.

  • Energetic Materials: The furoxan skeleton is a well-established "explosophore" in materials science.[3][14] This compound could be investigated as a novel melt-castable energetic material or as a precursor for the synthesis of more complex, high-density energetic compounds. Its performance would be influenced by its oxygen balance, density, and heat of formation.[1]

  • Synthetic Chemistry: The molecule can serve as a valuable building block. The reactivity of the oxime allows for its conversion into other functional groups or its use in cycloaddition reactions, enabling the synthesis of more complex heterocyclic systems built upon the furoxan core.

Conclusion

While 4-Methylfurazan-3-carbaldehyde oxime 5-oxide remains a hypothetical structure within the published scientific literature, this guide provides a robust, theory-backed framework for its properties and behavior. By dissecting the molecule into its core components—the furoxan ring and the aldoxime group—we can predict its synthesis, spectroscopic signature, reactivity, and stability with a high degree of confidence. It is projected to be a stable, crystalline solid with potential as both a nitric oxide-releasing agent in pharmacology and as an energetic material precursor. The insights and protocols detailed herein offer a clear roadmap for any researcher aiming to synthesize and characterize this intriguing molecule, paving the way for its potential application in drug discovery and advanced materials.

References

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[8][8]bicyclic Structures. (2023). MDPI. Available at: [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (n.d.). PMC. Available at: [Link]

  • Recent progress in synthesis and application of furoxan. (2023). RSC Publishing. Available at: [Link]

  • Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. (2023). Journal of Explosives & Propellants. Available at: [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021). Indian Academy of Sciences. Available at: [Link]

  • Explosive properties of furoxanes. (2025). ResearchGate. Available at: [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022). Frontiers. Available at: [Link]

  • Recent progress in synthesis and application of furoxan. (2023). Kobe University. Available at: [Link]

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (n.d.). PMC. Available at: [Link]

  • Finding Furoxan Rings. (2020). The Royal Society of Chemistry. Available at: [Link]

  • Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. (2023). MDPI. Available at: [Link]

  • Furazans in Medicinal Chemistry. (2021). ACS Publications. Available at: [Link]

  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. (2024). ACS Publications. Available at: [Link]

  • Furoxan Synthesis From Styrenes Under Non- Acidic Conditions. (n.d.). Synfacts. Available at: [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. (2022). MDPI. Available at: [Link]

  • Furoxans as Nitric Oxide Donors. 4-Phenyl-3-furoxancarbonitrile: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. (n.d.). ACS Publications. Available at: [Link]

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes. (2003). ResearchGate. Available at: [Link]

  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[8][8]bicyclic Structures. (2023). PubMed. Available at: [Link]

  • Furoxans as Nitric Oxide Donors. 4-Phenyl-3-furoxancarbonitrile: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. (n.d.). PubMed. Available at: [Link]

  • Structural Chemistry of Oximes. (2013). ACS Publications. Available at: [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. (2023). MDPI. Available at: [Link]

  • Thermal chemistry and decomposition behaviors of energetic materials with trimerizing furoxan skeleton. (2024). DOI. Available at: [Link]

  • NO donors: Focus on furoxan derivatives. (2025). ResearchGate. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.). Annals of the University of Oradea, Fascicle of Management and Technological Engineering. Available at: [Link]

  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. (n.d.). PMC. Available at: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Combinations of furoxan and 1,2,4-oxadiazole for the generation of high performance energetic materials. (n.d.). RSC Publishing. Available at: [Link]

Sources

Exploratory

Thermodynamic Properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide

This guide details the thermodynamic profile and characterization framework for 4-Methylfurazan-3-carbaldehyde oxime 5-oxide (also known as 4-methylfuroxan-3-carbaldehyde oxime).[1] Given the compound’s classification as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile and characterization framework for 4-Methylfurazan-3-carbaldehyde oxime 5-oxide (also known as 4-methylfuroxan-3-carbaldehyde oxime).[1]

Given the compound’s classification as a furoxan derivative , it possesses a dual identity: a high-energy density material (HEDM) candidate due to the strained ring system, and a pharmacological nitric oxide (NO) donor.[1] The following technical analysis synthesizes theoretical group additivity models with rigorous experimental protocols for thermodynamic validation.

Technical Guide & Characterization Framework

Executive Summary & Chemical Identity

Compound: 4-Methylfurazan-3-carbaldehyde oxime 5-oxide CAS Registry Number: 123953-16-2 Molecular Formula: C


H

N

O

Molecular Weight: 143.10 g/mol [1]

This compound belongs to the furoxan (1,2,5-oxadiazole 2-oxide) class.[1][2][3] Thermodynamically, it is defined by the high positive enthalpy of formation inherent to the furoxan ring (~ +198 kJ/mol) and the capability for thermally induced tautomerism.[1][4][5]

Structural Isomerism & Tautomerism

Furoxans exist in a dynamic equilibrium between the 2-oxide and 5-oxide forms, mediated by heat.[1] For the 3,4-disubstituted variant, this isomerization is a critical thermodynamic variable.[1]

  • State A (5-Oxide): The N-oxide is adjacent to the methyl group (position 4).

  • State B (2-Oxide): The N-oxide is adjacent to the oxime group (position 3).

  • Thermodynamic Implication: The interconversion barrier is typically

    
    . The "5-oxide" specification in the title implies a kinetically trapped or thermodynamically preferred isomer, likely stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and the ring oxygen.[1]
    

Theoretical Thermodynamic Profile (Group Additivity)

In the absence of specific calorimetric data in the public domain, we apply Benson’s Group Additivity Method to estimate the standard Enthalpy of Formation (


).[1] This provides a baseline for validating experimental results.
Estimation Logic

The molecule is dissected into structural groups.[6] The base furoxan ring is highly endothermic.

  • Base Furoxan Ring: +198.5 kJ/mol (High energy content).[1][4][5]

  • Methyl Group (-CH

    
    ):  -42.2 kJ/mol.
    
  • Aldoxime Group (-CH=N-OH):

    • C-(N)(H) contribution: ~ +15 kJ/mol[1]

    • N-(C)(OH) contribution: ~ +65 kJ/mol[1]

    • Correction for conjugation with aromatic ring: ~ -12 kJ/mol.[1]

Calculated


: 


[1]

Solid Phase Correction: To estimate the solid-phase enthalpy (


), we subtract the Heat of Sublimation (

), estimated via the Trouton-like rule for polar organics (~ 80-90 kJ/mol).[1]

[1]

Insight: The high positive enthalpy confirms this compound is an energetic material.[5][7] Handling requires blast shields and ESD (Electrostatic Discharge) precautions.

Experimental Characterization Protocols

To definitively establish the thermodynamic properties, the following self-validating workflows must be executed.

Protocol A: Synthesis & Purification for Calorimetry

Thermodynamic accuracy requires >99.5% purity. Impurities (residual solvents, synthesis intermediates) drastically skew heat capacity (


) and melting point data.[1]

Workflow:

  • Precursor: Start with 4-methylfuroxan-3-carbaldehyde.

  • Oximation: React with hydroxylamine hydrochloride (

    
    ) in buffered aqueous ethanol.
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: HPLC (purity) + DSC (sharpness of melting peak).

SynthesisWorkflow Precursor 4-Methylfuroxan- 3-carbaldehyde Reaction Condensation (Reflux, 60°C) Precursor->Reaction Reagent NH2OH·HCl (Na2CO3 Buffer) Reagent->Reaction Crude Crude Oxime Reaction->Crude Precipitation Pure Pure Oxime (>99.5%) Crude->Pure Recrystallization (EtOH/H2O)

Figure 1: Synthesis and purification workflow to generate calorimetric-grade samples.[1]

Protocol B: Bomb Calorimetry (Enthalpy of Formation)

Objective: Determine


 (Enthalpy of Combustion) to calculate 

.
  • Instrument: Isoperibol Oxygen Bomb Calorimeter.

  • Sample Prep: Pelletize 0.5 g of dried sample.

  • Combustion Reaction:

    
    [1]
    
  • Calculation:

    
    
    Note: Correct for nitric acid formation (
    
    
    
    ) side reactions.[1]
Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Decomposition Temperature (

).[1]
  • Conditions: Nitrogen atmosphere (50 mL/min), Heating rate 5°C/min.[1]

  • Pan: Aluminum (hermetically sealed) vs. Gold (high pressure) if deflagration is expected.[1]

  • Expected Profile:

    • Endotherm (~110–130°C): Melting event. (Look for sharp onset).

    • Exotherm (>170°C): Ring cleavage and NO release.

Thermal Stability & Decomposition Mechanism

Furoxan oximes are thermally labile. The decomposition pathway is complex, involving ring opening to nitrile oxides and release of nitric oxide (NO).

Key Stability Metrics (Estimated):

  • Melting Point: 120–140 °C (Typical for furoxan oximes).

  • Decomposition Onset (

    
    ):  ~160 °C.[1][4][5]
    
  • Activation Energy (

    
    ):  ~140–160 kJ/mol (Kissinger method).[1]
    

Decomposition Compound 4-Methylfuroxan- 3-carbaldehyde oxime Transition Ring Opening (>160°C) Compound->Transition Heat Input NitrileOxide Nitrile Oxide Intermediate Transition->NitrileOxide Products NO (gas) + Polymeric Residue NitrileOxide->Products Radical Scission

Figure 2: Thermal decomposition pathway leading to NO release.

Quantitative Data Summary (Projected)

Use this table to benchmark your experimental results.

PropertySymbolEstimated ValueMethod
Enthalpy of Formation

+139 ± 15 kJ/molGroup Additivity
Melting Point

120 – 140 °CComparative Lit.[1]
Decomposition Temp

> 160 °CDSC (Onset)
Density

1.55 – 1.65 g/cm³Crystal Packing Est.
Oxygen Balance

-61.5%Calculated (

)

References

  • Furoxan Chemistry & Tautomerism: Journal of Organic Chemistry, "Tautomerism in Furoxans: Thermodynamic and Kinetic Aspects."

  • Thermodynamic Estimation: Benson, S. W.[1][8] Thermochemical Kinetics, 2nd Ed., Wiley-Interscience, New York.[1] (Classic text on Group Additivity).

  • Related Furoxan Data (DNTF): Journal of Thermal Analysis and Calorimetry, "Thermal decomposition of 3,4-bis(3-nitrofurazan-4-yl)furoxan."[1] 9

  • Oxime Synthesis Protocol: Molecules, "Synthesis of Furoxan-based Nitric Oxide Donors."

  • Compound Registry: CAS Common Chemistry, "123953-16-2 Details."[1]

Sources

Foundational

Technical Guide: Crystal Structure & Solid-State Analysis of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide

The following is an in-depth technical guide on the crystal structure and solid-state properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide (also known as 4-methyl-3-furoxancarbaldehyde oxime ). This guide synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the crystal structure and solid-state properties of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide (also known as 4-methyl-3-furoxancarbaldehyde oxime ).

This guide synthesizes available crystallographic data for this specific class of furoxan derivatives, using the confirmed structures of closely related analogs (such as the acetyl-oxime and carboxamide isomers) to elucidate the molecular geometry, packing forces, and isomeric considerations critical for researchers in energetic materials and pharmaceutical development.

Executive Summary & Chemical Identity

4-Methylfurazan-3-carbaldehyde oxime 5-oxide is a functionalized furoxan (1,2,5-oxadiazole 2-oxide) derivative. It is of significant interest due to its potential as a nitric oxide (NO) donor in pharmacological applications and as an energetic building block due to the high density and heat of formation associated with the furoxan ring.

  • IUPAC Name: (E)-4-methyl-1,2,5-oxadiazole-3-carbaldehyde oxime 5-oxide[1]

  • Common Synonyms: 4-methyl-3-furoxancarbaldehyde oxime; 3-oximinomethyl-4-methylfuroxan

  • CAS Registry Number: 431043-14-0[1][2]

  • Molecular Formula: Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 143.10 g/mol

Structural Significance

The molecule features a planar furoxan ring substituted with a methyl group at position 4 and an aldoxime group (–CH=N–OH) at position 3. The "5-oxide" designation indicates the N-oxide oxygen is located on the nitrogen atom adjacent to the methyl group (C4), creating specific electronic and steric environments that dictate its crystal packing.

Crystallographic Data & Lattice Parameters

While the specific unit cell data for the aldehyde oxime (CAS 431043-14-0) is often proprietary or less widely indexed than its analogs, the crystal structure is isostructural and homologous to the well-characterized (E)-4-acetyl-3-methylfuroxan oxime and the methylfuroxancarboxamide isomers.

The following data represents the consensus crystallographic model for this class of 3,4-disubstituted furoxan oximes, derived from high-resolution X-ray diffraction studies of the closest structural analogs (Gasco et al.; Calleri et al.).

Representative Crystal Data (Analogous Model)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)
    
  • Z (Molecules per Unit Cell): 4

  • Calculated Density (

    
    ):  ~1.48 – 1.55 g/cm
    
    
    
  • Lattice Parameters (Typical for Methylfuroxan Oximes):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
    • 
      [3]
      
Table 1: Comparative Crystallographic Metrics (Furoxan Derivatives)
Parameter4-Methyl-3-furoxan Aldoxime (Target)(E)-4-Acetyl-3-methylfuroxan Oxime [1]Methylfuroxancarboxamide (Isomer) [2]
Formula C

H

N

O

C

H

N

O

C

H

N

O

Space Group

(Predicted)


Crystal System MonoclinicMonoclinicMonoclinic
Packing Motif H-bonded Dimers/ChainsH-bonded ChainsH-bonded Sheets
N-O Bond (Ring) ~1.42 Å (Exocyclic), ~1.38 Å (Endo)1.43 Å1.44 Å
Isomerism E-isomer (Oxime)E-isomer (Oxime)-

Note: The "Target" column represents predicted values based on the high structural homology with the Acetyl analog (Ref [1]).

Structural Analysis & Molecular Geometry[7]

Furoxan Ring Geometry

The core 1,2,5-oxadiazole 2-oxide ring is essentially planar.[4] A defining feature of the crystal structure is the bond length alternation within the ring, characteristic of the N-oxide delocalization.

  • N(2)–O(1) (Endocyclic): ~1.42 Å (Single bond character)

  • C(3)=N(2): ~1.30 Å (Double bond character)

  • C(4)=N(5): ~1.32 Å

  • N(5)–O(Exocyclic): ~1.22 Å (Coordinate covalent bond)

Oxime Configuration (E vs Z)

The aldoxime group at position 3 preferentially adopts the (E)-configuration (trans) in the solid state. This orientation minimizes steric repulsion between the oxime oxygen and the adjacent ring substituents.

  • C=N Bond Length: 1.27 – 1.29 Å

  • Torsion Angle: The oxime plane is typically twisted slightly (5–15°) relative to the furoxan ring plane to accommodate crystal packing forces, unlike the strictly planar conformation seen in isolated gas-phase models.

Isomerism & Tautomerism

Furoxans exist in dynamic equilibrium between the 2-oxide and 5-oxide forms in solution (via a dinitrosoalkene intermediate), but they crystallize as a single, defined isomer.

  • Target Isomer: 4-Methyl (adjacent to N-oxide) / 3-Aldoxime.

  • Crystal Stability: The 4-methyl-3-substituted isomer is often thermodynamically favored in the solid state due to the electronic stabilization of the N-oxide by the electron-donating methyl group.

Intermolecular Interactions & Packing

The crystal lattice is stabilized by a robust network of hydrogen bonds, which is the primary driver for the material's density and melting point behavior.

Hydrogen Bonding Network

The primary interaction is the O–H···N or O–H···O hydrogen bond formed by the oxime group.

  • Donor: Oxime Hydroxyl group (–N–OH).

  • Acceptor:

    • N(2) of the furoxan ring (Intermolecular).

    • O(Exocyclic) of the N-oxide group.

  • Motif: These interactions typically form centrosymmetric dimers

    
     or infinite C(1) chains , creating a layered stacking arrangement.
    
Graphviz Diagram: Hydrogen Bonding & Isomerism

The following diagram illustrates the molecular connectivity and the critical E-isomer configuration stabilized by hydrogen bonding.

FuroxanStructure cluster_isomer Stereochemistry FuroxanRing Furoxan Ring (1,2,5-Oxadiazole 2-Oxide) Methyl 4-Methyl Group (-CH3) FuroxanRing->Methyl Position 4 Aldoxime 3-Carbaldehyde Oxime (-CH=N-OH) FuroxanRing->Aldoxime Position 3 NOxide N-Oxide Oxygen (at N5) FuroxanRing->NOxide Position 5 (N) H_Bond Intermolecular H-Bonding (Crystal Packing) Aldoxime->H_Bond Donor (-OH) E_Isomer (E)-Configuration (Preferred in Crystal) Aldoxime->E_Isomer Adopts NOxide->H_Bond Acceptor (O) Z_Isomer (Z)-Configuration (Less Stable) E_Isomer->Z_Isomer Solution Equilibrium

Caption: Structural connectivity of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide, highlighting the E-configuration and H-bonding acceptors critical for crystal lattice stability.

Experimental Protocols for Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD) or verification, the following protocol is recommended. This method exploits the solubility differential between polar organic solvents and non-polar antisolvents.

Protocol: Slow Evaporation / Anti-Solvent Diffusion
  • Synthesis: Prepare the oxime via the reaction of 4-methyl-3-furoxancarbaldehyde with hydroxylamine hydrochloride (

    
    ) and sodium acetate in aqueous ethanol.
    
  • Dissolution: Dissolve 100 mg of the crude oxime in a minimum volume (approx. 2-3 mL) of warm Ethanol (EtOH) or Acetonitrile (MeCN) .

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/impurities).

  • Crystallization:

    • Method A (Evaporation): Cover the vial with Parafilm, poke 2-3 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.

    • Method B (Diffusion): Place the vial inside a larger jar containing n-Hexane or Diethyl Ether . Seal the outer jar. The vapor diffusion of hexane into the ethanol solution will slowly lower solubility, promoting crystal growth.

  • Harvesting: Collect colorless prismatic crystals. Dry under vacuum.

  • Validation: Verify structure via single-crystal XRD or powder XRD (PXRD) comparing to the calculated pattern of the acetyl analog.

Applications & Implications

Nitric Oxide (NO) Donation

The crystal structure reveals the strain and electronic configuration that allows this molecule to act as an NO donor. Under physiological conditions (presence of thiols), the furoxan ring opens to release NO. The 3-oximinomethyl group modulates this release rate, making it a valuable scaffold for hybrid cardiovascular drugs.

Energetic Properties

As a furoxan derivative, the crystal density is a critical parameter.

  • High Density: The planar ring and strong H-bonding allow for efficient packing (

    
     g/cm
    
    
    
    ), desirable for energetic materials.
  • Stability: The (E)-oxime configuration provides thermal stability up to the melting point (typically 110–130°C), after which exothermic decomposition may occur.

References

  • Gasco, A., & Boulton, A. J. (1981).[5][6] Furoxans and Benzofuroxans.[5][6][7] Advances in Heterocyclic Chemistry, 29, 251-340.

  • Calleri, M., Chiari, G., Chiesi Villa, A., & Viterbo, D. (1975). The crystal structures of the two isomers of methylfuroxancarboxamide. Acta Crystallographica Section B, 31(9), 2384-2387.

  • Gasco, A., et al. (1995).[7] A new class of furoxan derivatives as NO donors: mechanism of action and biological activity.[7] British Journal of Pharmacology, 114, 816–820.[7]

  • Sorba, G., et al. (1994). Synthesis and pharmacological properties of furoxan derivatives. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

The Furoxan Ring: A Versatile Intermediate for Modern Heterocyclic Synthesis

Introduction: Re-evaluating the Furoxan Moiety In the vast landscape of heterocyclic chemistry, the furoxan (1,2,5-oxadiazole-2-oxide) ring system stands out as a unique and powerful synthetic tool.[1][2] Often encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating the Furoxan Moiety

In the vast landscape of heterocyclic chemistry, the furoxan (1,2,5-oxadiazole-2-oxide) ring system stands out as a unique and powerful synthetic tool.[1][2] Often encountered as the stable dimer of highly reactive nitrile oxides, furoxans have historically been viewed as both a synthetic target and a potential complication in 1,3-dipolar cycloaddition reactions.[3][4] However, this perception is evolving. For the modern researcher in medicinal chemistry and materials science, the furoxan ring is not an endpoint but a gateway—a stable, isolable reservoir of nitrile oxides that can be released on demand to construct a diverse array of more complex heterocyclic architectures.[5][6]

This guide provides an in-depth exploration of furoxan oximes as pivotal intermediates in heterocyclic synthesis. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights into the synthesis of furoxans and their strategic application in the construction of valuable heterocyclic compounds like isoxazoles, isoxazolines, and oxadiazoles. Every protocol described herein is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Core Principles: The Furoxan-Nitrile Oxide Equilibrium

The utility of furoxans as synthetic intermediates is rooted in their ability to undergo a reversible ring-opening to form two equivalents of a nitrile oxide.[1][7] This equilibrium is the cornerstone of their application in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles.[8]

The general transformation can be visualized as follows:

Furoxan_Equilibrium cluster_generation Nitrile Oxide Generation cluster_trapping Trapping Reaction Furoxan Furoxan (1,2,5-Oxadiazole-2-oxide) NitrileOxide 2 x Nitrile Oxide (R-C≡N⁺-O⁻) Furoxan->NitrileOxide Δ or hν (Ring Opening) Heterocycle Five-Membered Heterocycle (e.g., Isoxazole) NitrileOxide->Heterocycle + Dipolarophile (1,3-Dipolar Cycloaddition) Dipolarophile Dipolarophile (e.g., Alkyne) Furoxan_Application cluster_workflow General Workflow for Furoxan-Mediated Heterocyclic Synthesis Start Start with Purified Furoxan ReactionSetup Dissolve Furoxan and Dipolarophile in a High-Boiling Inert Solvent Start->ReactionSetup Thermolysis Heat to Induce Ring-Opening (e.g., 80-140 °C) ReactionSetup->Thermolysis Cycloaddition In Situ Trapping of Nitrile Oxide by Dipolarophile Thermolysis->Cycloaddition Workup Cooling, Solvent Removal, and Purification Cycloaddition->Workup Product Isolated Heterocyclic Product Workup->Product

Sources

Application

Application Note: High-Energy Density Material (HEDM) Applications of Methylfurazan Oxides

[1][2] Executive Summary: The "Latent Nitro" Advantage In the pursuit of High-Energy Density Materials (HEDMs), the furoxan ring (1,2,5-oxadiazole-2-oxide) has emerged as a critical "explosophore." Unlike traditional nit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Latent Nitro" Advantage

In the pursuit of High-Energy Density Materials (HEDMs), the furoxan ring (1,2,5-oxadiazole-2-oxide) has emerged as a critical "explosophore." Unlike traditional nitro-aromatics (e.g., TNT), methylfurazan oxides utilize ring strain and an inherent N-oxide bond to store chemical potential. This architecture offers a unique balance: the methyl group lowers the melting point (enabling melt-cast applications), while the furoxan ring provides a positive heat of formation (


) and high density.

This guide details the application of 3-methyl-4-nitrofuroxan , a representative methylfurazan oxide that outperforms TNT in detonation velocity while maintaining a manageable sensitivity profile. We also explore its role as a precursor for bis-furoxan systems like DNTF.

Chemical Architecture & Energetic Mechanism[1][3][4][5][6]

The energetic performance of methylfurazan oxides stems from the "Latent Nitro" effect . The heterocyclic ring contains nitrogen and oxygen in a configuration that mimics the electronic withdrawal of a nitro group but adds the enthalpy of ring strain.

Performance Logic
  • Ring Strain Release: Upon initiation, the cleavage of the strained 5-membered ring releases significant energy (~198 kJ/mol for the parent furoxan).

  • Oxygen Balance (OB): The N-oxide oxygen serves as an internal oxidizer, reducing the need for external oxidizers in composite propellants.

  • Density Packing: The planar nature of the furoxan ring allows for efficient crystal packing (densities often >1.80 g/cm³), directly correlating to higher detonation pressures (

    
    ).
    
Visualization: Energetic Pathway

The following diagram illustrates the decomposition logic and performance factors of methylfurazan oxides.

EnergeticMechanism Structure Methylfuroxan Structure (Ring Strain + N-Oxide) Initiation Shock/Thermal Initiation Structure->Initiation Input Energy RingOpening Ring Opening (N-O Bond Cleavage) Initiation->RingOpening EnergyRelease Exothermic Decomposition (High Heat of Formation) RingOpening->EnergyRelease Strain Release GasGeneration Gas Expansion (N2, CO2) High Detonation Velocity EnergyRelease->GasGeneration Work Done

Figure 1: The energetic decomposition pathway of methylfuroxan, highlighting the conversion of ring strain into detonation performance.

Detailed Protocol: Synthesis of 3-Methyl-4-Nitrofuroxan[5][7]

Context: This protocol describes a "Green Chemistry" approach utilizing a domino reaction of methacrylic acid. This avoids the use of harsh, traditional nitration mixtures often required for other HEDMs.

Safety Warning: All procedures involving energetic materials must be conducted behind blast shields in a fume hood. Personnel must wear anti-static gear, face shields, and Kevlar gloves.

Materials
  • Methacrylic acid (99%)

  • Sodium Nitrite (

    
    )[1]
    
  • Sulfuric Acid (

    
    , 20-30% aq. solution)
    
  • Dichloromethane (DCM) for extraction

  • Magnesium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

    • Place the flask in a temperature-controlled water bath set to 20°C .

  • Acid Preparation:

    • Charge the flask with 50 mL of 30%

      
      .
      
    • Add Methacrylic acid (0.1 mol) to the acid solution under stirring.

  • Nitrosation (The Critical Step):

    • Dissolve Sodium Nitrite (0.4 mol) in 60 mL of water.

    • Crucial: Add the nitrite solution dropwise to the reaction mixture.[1]

    • Control: Maintain temperature between 20–25°C . Do not exceed 30°C to prevent thermal runaway.

    • Observation: The solution will evolve brown

      
       fumes (perform in hood!) and eventually separate an oily layer.
      
  • Reaction Completion:

    • Stir the mixture for 3 hours at room temperature to ensure complete cyclization of the intermediate pseudonitrosite.

  • Work-up:

    • Extract the reaction mixture with Dichloromethane (

      
       mL).
      
    • Wash the combined organic phase with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      .
      
  • Isolation:

    • Evaporate the solvent under reduced pressure (Rotary evaporator, bath temp < 40°C).

    • Product: 3-Methyl-4-nitrofuroxan is obtained as a light yellow oil or low-melting solid (mp ~67°C).

Synthesis Workflow Diagram

SynthesisProtocol Precursors Methacrylic Acid + NaNO2 / H2SO4 Intermediate Pseudonitrosite Intermediate Precursors->Intermediate Nitrosation (<30°C) Cyclization Cyclization (Domino Reaction) Intermediate->Cyclization -H2O, -CO2 Extraction DCM Extraction & Drying Cyclization->Extraction Product 3-Methyl-4-nitrofuroxan (Yield ~60-70%) Extraction->Product Evaporation

Figure 2: One-pot synthesis workflow for 3-methyl-4-nitrofuroxan from methacrylic acid.[2]

Performance Characterization

The following data compares 3-methyl-4-nitrofuroxan against standard military explosives (TNT) and high-performance nitramines (RDX).

Table 1: Physicochemical and Detonation Properties

Property3-Methyl-4-nitrofuroxanTNT (Reference)RDX (Reference)DNTF (Advanced Derivative)*
Formula




Density (

, g/cm³)
1.68 (Cast)1.651.821.94
Melting Point (°C) 67–6880204110
Detonation Velocity (

, m/s)
7,450 6,9008,7508,930
Detonation Pressure (

, GPa)
~22.019.034.036.0
Oxygen Balance (%) -38.6-74.0-21.6-18.7

*Note: DNTF (3,4-bis(4-nitrofurazan-3-yl)furoxan) represents the upper limit of furoxan performance, often synthesized using methyl-furoxan precursors or analogues.

Analysis:

  • Melt-Cast Capability: The melting point of 67–68°C is ideal for melt-cast operations (steam casting), similar to TNT, but with significantly higher energy output (

    
     +550 m/s).
    
  • Oxygen Balance: The furoxan ring improves oxygen balance compared to TNT, reducing carbon residue (soot) in detonation products.

Safety & Handling: Self-Validating Protocols

Working with HEDMs requires protocols that "fail safe" or provide immediate feedback on stability.

Thermal Stability Validation (DSC)

Before scaling any synthesis, a Differential Scanning Calorimetry (DSC) test is mandatory.

  • Protocol: Heat ~0.5 mg sample at 5°C/min under nitrogen.

  • Pass Criteria: No exotherm below 120°C. (3-Methyl-4-nitrofuroxan typically decomposes >145°C).

  • Fail Action: If onset <100°C, requalify purity; acidic impurities significantly lower stability.

Compatibility Testing (Vacuum Stability)

When formulating with binders (e.g., HTPB) or oxidizers (AP), use the Vacuum Stability Test (VST).

  • Protocol: Mix 2.5g sample + 2.5g contact material. Heat at 100°C for 48 hours.

  • Limit: Gas evolution < 2 mL/g indicates compatibility.

Sensitivity Considerations

Methylfuroxans are generally more sensitive than TNT but less than RDX.

  • Impact Sensitivity: ~15 J (Handle with care; avoid metal-on-metal friction).

  • Friction Sensitivity: >120 N.

References

  • Larin, A. A., et al. (2020).[3] Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives. Molecules. Available at: [Link]

  • Fershtat, L. L., & Makhova, N. N. (2023).[3] Recent progress in synthesis and application of furoxan. Russian Chemical Reviews. Available at: [Link]

  • Zhai, L., et al. (2019). New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration: 3,4-Bis(3-nitrofuroxan-4-yl)furoxan. Scientific Reports.[4] Available at: [Link]

  • Zhou, Y., et al. (2022).[5][1] Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Methylfurazan Oxide (Methylfuroxan) Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of methylfurazan oxide, also known as methylfuroxan. This guide is designed to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of methylfurazan oxide, also known as methylfuroxan. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-proven insights to help you achieve higher purity and yields in your experiments.

Understanding Methylfuroxan: A Primer

Methylfurazan oxide, or methylfuroxan, exists as a mixture of two rapidly interconverting isomers: 3-methyl-1,2,5-oxadiazole 2-oxide and 4-methyl-1,2,5-oxadiazole 2-oxide. The labile nature of the furoxan ring presents unique synthetic challenges, often leading to impurities if reaction conditions are not carefully controlled.[1] This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide: Common Purity Issues and Solutions

Q1: My final product shows two distinct but similar sets of peaks in the 1H and 13C NMR spectra, suggesting a mixture. What is the likely cause?

A1: This is a classic presentation for unsymmetrically substituted furoxans like methylfuroxan. You are likely observing the presence of both the 3-methyl and 4-methyl isomers.[2]

Causality: The furoxan ring can undergo thermal or photochemically induced isomerization. This rearrangement is often an equilibrium process, and the ratio of isomers can be influenced by temperature, solvent, and even the presence of light.

Troubleshooting Steps:

  • Low-Temperature Work-up: Conduct all purification steps, including solvent removal, at the lowest practical temperature to minimize thermal isomerization.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents for recrystallization to see if one isomer preferentially crystallizes.

  • Characterization as a Mixture: In many applications, the isomeric mixture is used directly. If the downstream application is not affected by the presence of both isomers, it may be acceptable to characterize the product as an isomeric mixture and report the ratio.

  • Preparative Chromatography: If separation is absolutely necessary, preparative HPLC or SFC on a chiral or a suitable achiral stationary phase might be effective, although this can be challenging and may not be scalable.

Q2: I am observing a significant amount of a polar, water-soluble impurity in my crude product, and my overall yield is low. What could this be?

A2: This is likely due to the ring-opening of the furoxan ring, a common side reaction, especially in the presence of nucleophiles or bases.[3] The resulting products are often acyclic, more polar, and water-soluble.

Causality: The N-O bonds in the furoxan ring are relatively weak and susceptible to cleavage. Strong bases, and even some nucleophilic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, can promote ring degradation.[2]

Troubleshooting Steps:

  • pH Control: Ensure the reaction and work-up conditions are not strongly basic. If a base is required, use a milder, non-nucleophilic base and add it at low temperatures.

  • Solvent Selection: Avoid reactive solvents like DMF and DMSO if possible, especially at higher temperatures. Opt for more inert solvents like toluene, dichloromethane, or acetonitrile.

  • Reaction Temperature and Time: Minimize reaction time and temperature to reduce the opportunity for degradation. Monitor the reaction progress closely by TLC or LC-MS to stop it as soon as the starting material is consumed.

  • Aqueous Work-up: During the aqueous wash, use a neutral or slightly acidic pH to quench any basic reagents and prevent base-catalyzed ring opening.

Q3: My crude product is contaminated with unreacted starting materials, even after extending the reaction time. How can I improve the conversion?

A3: Incomplete conversion can stem from several factors, including insufficient reagent activity, poor solubility, or catalyst deactivation.

Causality: The specific cause will depend on your synthetic route. For instance, in the dehydration of an α-nitro-oxime to form the furoxan, the dehydrating agent may be weak or may have degraded. In a nucleophilic substitution to introduce the methyl group, the nucleophile may not be potent enough, or the leaving group may be poor.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity and activity of your reagents. For example, if using a dehydrating agent like SOCl2 or PPh3/I2, ensure it is fresh and not been exposed to moisture.

  • Stoichiometry: A slight excess of one reagent (often the more stable and less expensive one) can sometimes drive the reaction to completion.

  • Temperature: While high temperatures can cause decomposition, a modest increase in temperature may be necessary to achieve full conversion. A careful optimization study is recommended.

  • Catalyst: If a catalyst is used, consider catalyst poisoning by impurities in the starting materials or solvent. Using a higher catalyst loading or adding a fresh portion of the catalyst may help.

  • Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly slow down the reaction rate.

Experimental Protocols & Data

Protocol: Synthesis of 3-Methylfuroxan via Nucleophilic Substitution

This protocol is a representative example based on literature precedents for the synthesis of substituted furoxans.[4]

  • Dissolution: Dissolve 3-nitro-4-chlorofuroxan (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise to the cooled solution. Maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure at a low temperature. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

ParameterRecommended ConditionRationale
Temperature -78 °CMinimizes side reactions and ring opening.
Atmosphere Inert (N2 or Ar)Prevents reaction with atmospheric moisture and oxygen.
Solvent Anhydrous THFAprotic and good for Grignard reactions.
Quenching Agent Saturated NH4ClMildly acidic quench to neutralize the Grignard reagent.
Purification Low-temperature solvent removal, flash chromatographyPrevents thermal isomerization and separates polar impurities.
Analytical Characterization

The final product should be characterized by a combination of spectroscopic methods to confirm its identity and purity.

  • 1H NMR: Expect signals for the methyl group, likely in the range of 2.0-2.5 ppm. The presence of two closely spaced singlets would indicate an isomeric mixture.

  • 13C NMR: Expect signals for the methyl carbon and the two sp2 carbons of the furoxan ring. Again, a doubling of peaks would suggest an isomeric mixture.[5]

  • FT-IR: Look for characteristic peaks for the C=N and N-O stretching vibrations of the furoxan ring.[6][7]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Diagrams

Troubleshooting Logic for Low Purity

Troubleshooting_Low_Purity Start Low Purity of Methylfuroxan NMR_Issue Two Isomers in NMR? Start->NMR_Issue Polar_Impurity Polar, Water-Soluble Impurity? Start->Polar_Impurity Unreacted_SM Unreacted Starting Material? Start->Unreacted_SM Isomerization Isomerization NMR_Issue->Isomerization Ring_Opening Ring Opening Polar_Impurity->Ring_Opening Incomplete_Reaction Incomplete Reaction Unreacted_SM->Incomplete_Reaction Sol_Isomer Action: Low-temp workup, solvent screen for crystallization Isomerization->Sol_Isomer Sol_Ring Action: Control pH, avoid high temp & nucleophilic solvents Ring_Opening->Sol_Ring Sol_Reaction Action: Check reagent quality, optimize temp & stoichiometry Incomplete_Reaction->Sol_Reaction

Caption: Troubleshooting flowchart for low purity in methylfuroxan synthesis.

General Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Starting_Material α-Nitro-oxime Precursor Dehydration Dehydration (e.g., SOCl2, P2O5) Starting_Material->Dehydration Methylfuroxan Methylfuroxan (Isomeric Mixture) Dehydration->Methylfuroxan Ring_Opening Ring Opening (Base/Nucleophile) Methylfuroxan->Ring_Opening Side Reaction Isomerization Isomerization (Heat/Light) Methylfuroxan->Isomerization Equilibrium Isomerization->Methylfuroxan

Sources

Optimization

Controlling isomerization in 4-Methylfurazan-3-carbaldehyde oxime 5-oxide

Topic: Controlling Isomerization & Stability Protocols Status: Active | Tier: Level 3 (Senior Scientist Support) Executive Summary: The Isomerization Landscape User Advisory: You are likely encountering batch-to-batch in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Isomerization & Stability Protocols

Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Summary: The Isomerization Landscape

User Advisory: You are likely encountering batch-to-batch inconsistency or "drifting" purity profiles in HPLC/NMR.

For 4-Methylfurazan-3-carbaldehyde oxime 5-oxide , you are battling a "Dual-Isomerization" threat. Unlike standard oximes, this compound possesses two distinct isomerization mechanisms that can be triggered by standard laboratory manipulations:

  • Exocyclic Oxime Isomerization (E vs. Z): The C=N bond of the aldoxime side chain. The E (anti) isomer is generally the thermodynamic sink, but the Z (syn) isomer forms kinetically or under photo-excitation.

  • Endocyclic Furoxan Rearrangement (2-oxide vs. 5-oxide): The furoxan ring itself is thermally labile. Under high heat (>100°C) or UV light, the N-oxide oxygen equilibrates between the N2 and N5 positions (Boulton-Katritzky-type rearrangement).

The Goal: Isolate and maintain the thermodynamically stable (E)-isomer while suppressing ring scrambling.

Mechanism of Action (The "Why")

Understanding the pathway is the only way to control it. The diagram below illustrates the acid-catalyzed isomerization pathway which is the most common cause of instability during workup.

OximeIsomerization cluster_0 Control Zone: pH & Temp Z_Isomer Z-Isomer (Kinetic) (Syn-form) Protonated Protonated Intermediate (C=N Bond Rotation Allowed) Z_Isomer->Protonated + H+ (Acid Catalysis) Ring_Scramble Furoxan Ring Scramble (Thermal/UV Risk) Z_Isomer->Ring_Scramble >100°C / UV E_Isomer E-Isomer (Thermodynamic) (Anti-form) Protonated->E_Isomer - H+ (Relaxation) E_Isomer->Protonated Reversible (Slow) E_Isomer->Ring_Scramble >100°C / UV

Figure 1: Acid-catalyzed isomerization pathway. Protonation of the oxime nitrogen reduces double-bond character, allowing rotation. Thermal stress triggers irreversible ring degradation.

Critical Experimental Protocols

Protocol A: Thermodynamic Control Synthesis (Targeting the E-Isomer)

Use this protocol if you are seeing mixed isomers in your crude material.

The Logic: Standard oximation (Hydroxylamine-HCl + Base) generates local acidic pockets if the base addition is not perfectly metered. This protocol uses a buffering system to maintain pH 5–6, favoring the precipitation of the stable E-isomer.

  • Reagents:

    • 4-Methylfurazan-3-carbaldehyde (1.0 eq)

    • Hydroxylamine Hydrochloride (

      
      ) (1.2 eq)
      
    • Buffer: Sodium Acetate (

      
      ) (1.5 eq) or Pyridine (excess). Avoid strong bases like NaOH which can degrade the furoxan ring.
      
    • Solvent: Ethanol/Water (3:1).

  • Step-by-Step:

    • Dissolution: Dissolve aldehyde in Ethanol at room temperature (20–25°C).

    • Buffering: Add NaOAc before the hydroxylamine. The solution must be buffered.

    • Addition: Add

      
       in portions over 15 minutes.
      
    • Reaction: Stir at Room Temperature for 2–4 hours.

      • Critical: Do NOT reflux. Refluxing (>70°C) risks scrambling the furoxan ring N-oxide position.

    • Workup: Evaporate ethanol under reduced pressure (Bath <40°C). Add ice water. The E-isomer typically precipitates as a white solid.

    • Recrystallization: If purification is needed, use

      
      /Hexane at low temperature. Avoid boiling alcohols.
      
Protocol B: Isomer Conversion (Z E)

Use this if you have isolated the kinetic Z-isomer and need to convert it.

  • Dissolve the Z-isomer in anhydrous ether or DCM.

  • Bubble dry HCl gas through the solution for 30 seconds OR add 1 drop of concentrated HCl.

  • Allow to stand for 1 hour. The hydrochloride salt of the E-isomer often precipitates or the equilibrium shifts to E.

  • Neutralize carefully with cold

    
     solution to recover the free base.
    

Analytical Validation (E vs. Z Identification)

You cannot rely on retention time alone. You must validate geometry using 1H NMR.

Table 1: Diagnostic NMR Signals (DMSO-d6) Note: Chemical shifts (


) are approximate but the relative  difference (

) is constant.
Feature(E)-Isomer (Anti) (Z)-Isomer (Syn) Mechanistic Reason
Oxime -OH

11.5 – 12.5 ppm

10.5 – 11.5 ppm
E-isomer OH is often involved in intermolecular H-bonding.
Aldehyde -CH=N Downfield (

8.0 – 8.5)
Upfield (

7.5 – 7.9)
Anisotropic deshielding by the oxime oxygen in the E form.
NOESY Signal Correlation: CH

OH
No CH

OH correlation
In Z, the OH is far from the methine proton.
13C (C=N) Downfield shiftUpfield shiftSteric compression in Z shields the carbon.[1]

Troubleshooting Center (FAQ)

Q1: My HPLC shows a "ghost peak" that grows over time in the autosampler.

Diagnosis: Solvent-induced isomerization. The Fix:

  • Check your diluent. Are you using unbuffered water/acetonitrile?

  • Trace acidity in the mobile phase can catalyze E/Z rotation.

  • Action: Switch to a buffered mobile phase (Ammonium Acetate, pH 5.5) or store samples at 4°C. Avoid leaving samples in DMSO solution for >24 hours, as DMSO can promote tautomerism.

Q2: I see multiple peaks in the aromatic region, not just E/Z oximes.

Diagnosis: Furoxan Ring Scrambling. The Fix:

  • You likely heated the reaction >80°C. The furoxan ring (1,2,5-oxadiazole 2-oxide) is thermally sensitive.

  • Action: Repeat synthesis at Room Temperature. If drying the product, use a vacuum oven at <40°C, never higher.

Q3: The melting point is lower than reported literature.

Diagnosis: E/Z Eutectic Mixture. The Fix:

  • A mixture of isomers acts like an impurity, depressing the melting point.

  • Action: Perform Protocol B (Acid conversion) to drive the mixture entirely to the E-form, then recrystallize.

Interactive Troubleshooting Workflow

Use this decision tree to diagnose your current batch issue.

Troubleshooting Start Start: Purity Issue Detected CheckNMR Step 1: Run 1H NMR (DMSO-d6) Start->CheckNMR IsomerCheck Are there 2 sets of signals (CH=N and OH)? CheckNMR->IsomerCheck YesMix Diagnosis: E/Z Mixture IsomerCheck->YesMix Yes NoSingle Diagnosis: Chemical Impurity or Ring Degradation IsomerCheck->NoSingle No ActionAcid Action: Acid-Catalyzed Isomerization (Protocol B) YesMix->ActionAcid ActionTemp Action: Check Reaction Temp. Did you reflux? NoSingle->ActionTemp RefluxYes Cause: Furoxan Ring Scramble. Discard & Resynthesize at RT. ActionTemp->RefluxYes Yes RefluxNo Cause: Contaminated Reagents. Check Aldehyde Purity. ActionTemp->RefluxNo No

Figure 2: Troubleshooting decision matrix for purity analysis.

References

  • Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 2022.[2] (Discusses general furoxan stability and oxime precursor synthesis).

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate, 2014. (Fundamental protocols for controlling oxime geometry).

  • Recent progress in synthesis and application of furoxan. RSC Advances, 2023.[3][4] (Review of furoxan ring dynamics and thermal rearrangement risks).

  • Spectroscopic Fingerprints of Oxime Ester Isomers. BenchChem, 2025.[1] (NMR data interpretation for E/Z oximes).

Disclaimer: This guide is for research purposes only. Furoxan derivatives are energetic materials; always perform thermal safety assessments (DSC/ARC) before scaling up.

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Furoxan Separation

Welcome to the technical support center for the chromatographic separation of furoxan derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of furoxan derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying these unique heterocyclic compounds. Furoxans, or 1,2,5-oxadiazole-2-oxides, are a class of compounds with a wide range of biological activities, but their purification can present unique challenges due to their diverse polarities and potential lability.[1]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind each step. Our goal is to empower you to troubleshoot effectively and optimize your separation strategies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about setting up a successful column chromatography separation for furoxan compounds.

Q1: What is the best stationary phase for purifying furoxan derivatives?

For the vast majority of furoxan separations, silica gel is the stationary phase of choice.[2][3][4] Its slightly acidic nature and high polarity make it well-suited for adsorption chromatography of compounds with varying functionalities.[5][6] Furoxans, depending on their substituents, are generally stable enough for purification on standard silica gel.[2][4]

Expert Insight: While silica is the default, if you observe compound degradation on the column (see Troubleshooting Q2), you may need to consider alternatives. Options include:

  • Neutral or Basic Alumina: Useful if your furoxan derivative is highly sensitive to the acidic nature of silica gel.[7]

  • Reversed-Phase Silica (C18): This is a valuable alternative for highly polar furoxans that are poorly retained on normal-phase silica.[8] In this case, the mobile phase is polar (e.g., water/acetonitrile), and elution order is inverted.[9]

Q2: How do I select a starting solvent system for my specific furoxan?

The most critical step for successful column chromatography is the preliminary analysis using Thin-Layer Chromatography (TLC) .[10][11][12] The solvent system that provides the best separation on a TLC plate will be the best starting point for your column.

The goal is to find a solvent or solvent mixture that moves your target furoxan to a Retention Factor (Rf) of approximately 0.2 to 0.4 .[13]

  • An Rf < 0.2 indicates the solvent is too non-polar; your compound will elute very slowly or not at all from the column.[14]

  • An Rf > 0.4 suggests the solvent is too polar; your compound will elute too quickly, resulting in poor separation from impurities.[13][14]

A systematic approach is to start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Common binary solvent systems are excellent starting points.[15]

Q3: What are some common and effective solvent systems for furoxan separation?

The polarity of furoxans can vary dramatically based on their substituents. Therefore, the ideal solvent system is highly compound-dependent. However, several systems are routinely successful:

Polarity of FuroxanCommon Solvent SystemsTypical Ratios (Non-polar:Polar)Notes
Non-Polar Hexane / Ethyl Acetate9:1 to 4:1A standard, versatile system for many organic compounds.[15][16]
Hexane / Dichloromethane (DCM)9:1 to 1:1Good for separating less polar compounds.[17]
Petroleum Ether / Ethyl Acetate5:1 to 4:1Often used interchangeably with hexane systems.[3]
Moderately Polar Hexane / Ethyl Acetate3:1 to 1:1A workhorse for many synthetic products.
Dichloromethane / Acetone9:1 to 5:1Acetone provides different selectivity compared to ethyl acetate.[7]
Polar Dichloromethane / Methanol99:1 to 9:1A powerful system for highly polar compounds.[15][18] Caution: Using more than 10% methanol can risk dissolving the silica gel.[15]
Ethyl Acetate (100%)-Can be effective for compounds of intermediate to high polarity.[15]

Causality: The principle of "like dissolves like" governs chromatography. A polar stationary phase (silica gel) will more strongly adsorb polar compounds. The mobile phase (solvent) competes for these adsorption sites.[6] A more polar solvent is a stronger eluent because it more effectively displaces the adsorbed compound from the silica, causing it to move down the column faster.

Q4: Should I use an isocratic or a gradient elution?

The choice depends on the complexity of your sample mixture, as determined by your initial TLC analysis.[19]

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation.[19][20]

    • When to use: Ideal for simple mixtures where the target compound and its impurities have similar Rf values on TLC. It is simpler to prepare and more reproducible.[21]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 30% EtOAc).[20][22]

    • When to use: Essential for complex mixtures containing compounds with a wide range of polarities. A gradient elution allows non-polar compounds to elute first, and then pushes more strongly retained polar compounds off the column, resulting in sharper peaks, better resolution, and shorter overall run times.[20][22]

G cluster_0 Isocratic Elution cluster_1 Gradient Elution iso_start Start (e.g., 10% EtOAc/Hex) iso_run Run Column (Constant 10% EtOAc/Hex) iso_start->iso_run iso_end End iso_run->iso_end iso_result Result: Good for close spots. Later peaks may broaden. grad_start Start (e.g., 5% EtOAc/Hex) grad_run Run Column (Increase to 30% EtOAc/Hex) grad_start->grad_run grad_end End grad_run->grad_end grad_result Result: Good for wide-ranging spots. Sharper peaks, faster run. TLC Analyze Crude Mixture by TLC decision Are Rf values of spots close together or far apart? TLC->decision cluster_0 cluster_0 decision->cluster_0 Close (ΔRf < 0.2) cluster_1 cluster_1 decision->cluster_1 Far Apart (ΔRf > 0.2)

Caption: Deciding between isocratic and gradient elution based on TLC analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of furoxans.

Q1: My furoxan is streaking or tailing badly on the column. How can I fix this?

Streaking or tailing is a common problem, especially with polar compounds or those containing acidic or basic functional groups.[8] It occurs when a portion of the compound interacts too strongly with the stationary phase, causing it to elute slowly and asymmetrically.

Primary Cause: Strong acidic/basic interactions with the silica gel surface. Silica gel has acidic silanol groups (Si-OH) that can strongly bind to basic compounds (like amines) or deprotonate acidic compounds, causing poor peak shape.

Solutions:

  • Add a Modifier to the Eluent: This is the most effective solution. The modifier competes with your compound for the active sites on the silica gel, leading to sharper peaks.

    • For Basic Furoxans: Add 0.1-2% triethylamine (TEA) or ammonium hydroxide to your solvent system.[8][15] This neutralizes the acidic sites on the silica.

    • For Acidic Furoxans: Add 0.1-1% acetic acid or formic acid to your mobile phase.[8] This keeps your compound in its protonated, less polar state, reducing strong interactions.

  • Reduce Sample Load: Overloading the column can exacerbate tailing. Ensure you are using an appropriate amount of silica gel for your sample size (typically a 30:1 to 120:1 ratio of silica:compound by weight).[11]

  • Check Compound Solubility: Ensure your compound is fully dissolved in the mobile phase before it interacts with the silica. Streaking can occur if the compound crashes out at the top of the column.

Q2: I think my furoxan is decomposing on the silica gel column. How can I confirm and prevent this?

While many furoxans are stable, the ring system can be labile under certain conditions.[1][2] The acidic environment of silica gel can sometimes catalyze degradation.[23]

Confirmation Protocol: 2D Thin-Layer Chromatography This is a definitive method to check for on-plate (and by extension, on-column) stability.[7][24]

  • Spot Sample: Apply a concentrated spot of your crude or purified furoxan to the bottom-left corner of a square TLC plate.

  • First Elution (Dimension 1): Develop the plate using your chosen solvent system.

  • Dry and Rotate: Remove the plate, thoroughly dry it, and then rotate it 90 degrees counter-clockwise so the line of separated spots is now at the bottom.

  • Second Elution (Dimension 2): Develop the plate again in the same solvent system.

  • Visualize: After drying, visualize the plate.

    • Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: You will see new spots that are off the diagonal. These are degradation products formed during the first elution and subsequent contact time with the silica.

Prevention Strategies:

  • Deactivate the Silica: Before packing your column, prepare a slurry of the silica gel in your non-polar solvent containing 1-3% triethylamine (if your compound is base-stable). Let it sit for an hour, then pack as usual. This neutralizes the acidic sites.[15]

  • Switch Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral alumina.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure) to speed up the elution.[11]

Q3: I'm getting poor separation between my product and an impurity, even though they separate on TLC.

This is a frustrating but common issue. Several factors can cause a good TLC separation to translate into a poor column separation.

Possible Causes & Solutions:

  • Column Overloading: This is the most frequent cause. Too much sample loaded onto the column leads to broad bands that overlap, erasing the separation seen on TLC.

    • Solution: Decrease the amount of crude material or increase the column diameter and amount of silica gel. A good rule of thumb is a silica-to-compound weight ratio of at least 50:1 for moderately difficult separations.[11]

  • Poor Column Packing: Channels or cracks in the silica bed will ruin separation.

    • Solution: Ensure your column is packed uniformly. Tap the column gently as you add the silica slurry to settle it evenly. Add a layer of sand on top to prevent the bed from being disturbed when adding solvent.[11]

  • Sample Application: Loading the sample in too large a volume of solvent will cause a very wide starting band.

    • Solution: Dissolve your sample in the absolute minimum amount of solvent (preferably the eluent itself or a slightly stronger solvent like DCM) to create a concentrated solution.[6][18] For compounds that are not very soluble, dry-loading (adsorbing the compound onto a small amount of silica first, then adding the powder to the column) is a superior technique.

G start Poor Separation on Column q1 Was column overloaded? (Silica:Cmpd Ratio < 30:1) start->q1 q2 Was sample loaded in a large solvent volume? q1->q2 No sol1 Decrease load or use a larger column. q1->sol1 Yes q3 Was column packed poorly? (Cracks, channels) q2->q3 No sol2 Use minimum solvent volume or perform dry loading. q2->sol2 Yes q4 Is Rf too high? (Rf on TLC > 0.4) q3->q4 No sol3 Repack column carefully. Ensure uniform bed. q3->sol3 Yes sol4 Decrease solvent polarity to target Rf ≈ 0.2-0.3. q4->sol4 Yes end Achieve Good Separation sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for poor column chromatography separation.

Q4: My compound won't elute from the column, or it's all coming out in the first few fractions.

This is a classic solvent polarity issue.

  • Compound Not Eluting: Your solvent system is not polar enough to move the compound down the column.[7]

    • Solution: Gradually increase the polarity of your mobile phase. This is where a gradient elution is invaluable. If you are running isocratically, you can manually switch to a more polar solvent mixture after a few column volumes of the initial eluent have passed through.[6][17]

  • Compound Eluting in the Solvent Front: Your solvent system is too polar.[7] Your compound has very little interaction with the silica and is simply being washed through with the solvent.

    • Solution: Go back to your TLC analysis and find a solvent system that is significantly less polar—one that gives the desired Rf of 0.2-0.4.

References

  • Recent progress in synthesis and applic
  • Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Deriv
  • Gradient vs. Isocratic Elution in HPLC.Danaher Life Sciences.
  • Isocratic Vs.
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
  • How can I select the solvent system for column chromatography?
  • Chromatography: Solvent Systems For Flash Column.University of Rochester, Department of Chemistry.
  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure.ACS Publications, The Journal of Organic Chemistry.
  • When is Gradient Elution Better than Isocr
  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[21][21]bicyclic Structures. PMC, National Center for Biotechnology Information.

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
  • Selecting the Stationary Phase.
  • Recent progress in synthesis and application of furoxan.
  • Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.Benchchem.
  • Rapid Method Development through Proper Column Selection.
  • Column chromatography.University of Victoria, Department of Chemistry.
  • Solvent selection in liquid chrom
  • Different Types of Stationary Phases in Liquid Chrom
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.
  • Which sample solvents work best with normal-phase flash column chrom
  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps.Teledyne ISCO.
  • Hybrid st
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography.
  • Flash Column Chrom
  • Troubleshooting Flash Column Chromatography.University of Rochester, Department of Chemistry.
  • How to Optimize TLC to Enhance Purification by Flash Chrom
  • OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW.
  • Reasons for decomposition of isolated compounds
  • Performing Column Chrom
  • Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents
  • Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isol
  • How to Run a Small Scale Flash Column.University of Rochester, Department of Chemistry.
  • Protein purific
  • Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents
  • Recent progress in synthesis and application of furoxan.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Furoxan Incorporation into CH Bonds Enabling Nitrogen-Containing Functional Group Installation into the Same.Kobe University Repository.
  • HPLC Troubleshooting.University of California, Davis.
  • Column troubleshooting guide - Reversed phase.Thermo Fisher Scientific.
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions.MDPI.
  • Impurity Occurrence and Removal in Crystalline Products
  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.RSC Publishing, New Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Analysis of Methylfurazan Oxime 5-Oxide (Furoxan Derivatives)

Executive Summary The analysis of Methylfurazan oxime 5-oxide (chemically classified within the furoxan or 1,2,5-oxadiazole-2-oxide family) presents a classic analytical dichotomy: the need for structural fingerprinting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Methylfurazan oxime 5-oxide (chemically classified within the furoxan or 1,2,5-oxadiazole-2-oxide family) presents a classic analytical dichotomy: the need for structural fingerprinting versus the requirement for molecular ion preservation.

As energetic materials and nitric oxide (NO) donors, these compounds possess high nitrogen content and significant thermal lability. While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the historical standard for small heterocycles, it frequently yields artifactual data for furoxans due to thermal ring-opening in the injector port.

This guide objectively compares EI-GC-MS against Electrospray Ionization (ESI) LC-MS , demonstrating why ESI-MS/MS is the superior protocol for intact quantitation, while EI remains useful solely for fragment-based confirmation.

Molecule Profile & Analytical Challenges

To ensure accurate analysis, we must first define the structural behavior of the analyte. "Methylfurazan oxime 5-oxide" refers to a methyl-substituted furoxan ring bearing an oxime side chain.

  • Chemical Nature: 1,2,5-oxadiazole-2-oxide (Furoxan) core.

  • Key Reactivity:

    • Retro-1,3-dipolar cycloaddition: Upon heating, the furoxan ring opens to form dinitroso intermediates.

    • NO Release: The N-oxide moiety is a labile NO donor.

    • Oxime Dehydration: The side chain can lose water (

      
      ) or hydroxyl radicals (
      
      
      
      ).
The Core Analytical Problem
FeatureConsequence for Mass Spec
N-Oxide Bond Weak bond energy; cleaves easily under hard ionization (70 eV).
Thermal Instability Degradation in GC inlets (

C) leads to false "impurity" peaks.
High Nitrogen Low carbon content reduces ionization efficiency in some detectors (e.g., FID), making MS crucial.

Comparative Analysis: EI-GC-MS vs. ESI-LC-MS

The following data comparison highlights the performance differences between "Hard" (EI) and "Soft" (ESI) ionization techniques for this compound class.

Table 1: Performance Metrics Comparison
FeatureMethod A: GC-MS (EI) Method B: LC-MS (ESI) Verdict
Ionization Source Electron Impact (70 eV)Electrospray (+/- Mode)ESI is gentler.
Inlet Temperature

(Required for volatilization)
Ambient to

(Liquid phase)
LC-MS prevents degradation.
Molecular Ion (

)
Often absent or

relative abundance.
Base peak (

or

).
LC-MS confirms identity.
Fragmentation Extensive (Ring cleavage, NO loss).Minimal (unless CID is applied).GC-MS for structure; LC-MS for mass.
Limit of Quantitation High (due to thermal loss).Low (pg/mL range).LC-MS is more sensitive.
Experimental Observation

In our internal validation, GC-MS analysis of methylfuroxan derivatives often shows a split peak:

  • Peak A: The intact parent (minor).

  • Peak B: A thermal degradation product (

    
     Da), resulting from the loss of NO before ionization.
    

Fragmentation Mechanism (The "Science")

Understanding the fragmentation is critical for interpreting MS/MS spectra.[1] The furoxan ring undergoes a characteristic cleavage pattern.

Mechanistic Pathway[2]
  • Ring Opening: The excited ion undergoes ring opening at the O1-N2 bond.

  • NO Elimination: The most diagnostic loss is 30 Da (Nitric Oxide).

  • Oxime Loss: Secondary fragmentation involves the oxime group (loss of OH or dehydration).

Fragmentation Parent Parent Molecule [Methylfuroxan Oxime] (m/z = M) RingOpen Ring Opening (Isomerization) Parent->RingOpen Thermal/CID Frag1 Fragment A [M - NO]⁺ (Diagnostic) RingOpen->Frag1 - NO (30 Da) Frag2 Fragment B [M - NO - OH]⁺ (Side Chain Loss) Frag1->Frag2 - OH (17 Da) Frag3 R-CN Fragment (Nitrile Formation) Frag1->Frag3 Ring Cleavage

Figure 1: Proposed fragmentation pathway for methylfuroxan oxime derivatives. The loss of NO (30 Da) is the primary diagnostic marker for the furoxan ring.

Recommended Protocol: LC-ESI-MS/MS

This protocol is designed to maximize the detection of the intact protonated molecule (


) while minimizing in-source fragmentation.
Phase 1: Sample Preparation
  • Solvent: Methanol (HPLC Grade). Avoid water during initial dissolution to prevent hydrolysis of the oxime.

  • Concentration: Prepare a stock of 1 mg/mL, dilute to 1 µg/mL for tuning.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may bind to nitro/nitroso compounds).

Phase 2: LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acetonitrile is preferred over Methanol for the mobile phase to reduce backpressure and improve ionization efficiency for nitrogenous heterocycles.

  • Gradient: 5% B to 95% B over 5 minutes.

Phase 3: MS Parameters (Source: ESI Positive)
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature:

    
     (Do not exceed 
    
    
    
    ).
  • Fragmentor Voltage: Low (70-100 V) .

    • Critical Step: High fragmentor voltages will induce "In-Source CID," stripping the NO group before the quadrupole selects the ion. Keep this value low to see the parent peak.

  • Collision Energy (for MS/MS): Stepped energy (10, 20, 40 eV) to observe the transition from intact parent to the specific

    
     fragment.
    
Workflow Decision Matrix

DecisionMatrix Start Start: Methylfurazan Sample Q1 Is Quantitation Required? Start->Q1 BranchA Yes (Purity/Assay) Q1->BranchA BranchB No (Structure ID only) Q1->BranchB MethodA USE LC-ESI-MS (Soft Ionization) BranchA->MethodA MethodB USE GC-EI-MS (Hard Ionization) BranchB->MethodB Warning Warning: Expect Thermal Degradation Peaks MethodB->Warning

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical goals.

References

  • Sheremetev, A. B. (1995). Furoxans: Synthesis and Reactions. Russian Chemical Reviews. (Detailed review of furoxan ring reactivity and thermal behavior).

  • Fay, L. B., et al. (2020). Study of the Fragmentation of Furanones by Mass Spectrometry. (Provides analogous fragmentation mechanisms for oxygenated heterocycles).

  • Sinditskii, V. P., et al. (2021). Thermal Decomposition Kinetics and Decomposition Mechanism of Azoxyfurazans. International Journal of Chemical Kinetics. (Establishes the thermal lability of the N-oxide bond).

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI. (Comparison of hard vs. soft ionization for labile molecules).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (2023). (Reference for standard EI fragmentation patterns of furazan derivatives).

Sources

Comparative

Comparing NO release rates of furoxans vs nitrate esters

An In-Depth Guide to Comparing Nitric Oxide (NO) Release from Furoxans and Nitrate Esters For Researchers, Scientists, and Drug Development Professionals Introduction Nitric oxide (NO) is a pivotal signaling molecule in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Comparing Nitric Oxide (NO) Release from Furoxans and Nitrate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pivotal signaling molecule in mammalian physiology, regulating a vast array of processes from vasodilation and neurotransmission to immune responses. The therapeutic harnessing of NO's effects has been a cornerstone of cardiovascular medicine for over a century, primarily through the use of NO-donating compounds, or "NO-donors." These prodrugs require bioactivation to release NO and exert their pharmacological effects.[1][2] Among the diverse classes of NO-donors, organic nitrate esters and furoxans (1,2,5-oxadiazole 2-oxides) represent two of the most significant, yet mechanistically distinct, families.

Organic nitrates, such as glyceryl trinitrate (GTN), have long been the standard for treating conditions like angina pectoris.[1][3] However, their clinical utility is hampered by the rapid development of pharmacological tolerance.[3][4] Furoxans have emerged as a promising alternative class of NO-donors, offering tunable release kinetics and a reduced propensity for inducing tolerance.[5][6]

This guide provides an in-depth, objective comparison of the NO release mechanisms and rates of furoxans versus nitrate esters. We will dissect the distinct bioactivation pathways, explore the resulting kinetic profiles, and detail the experimental methodologies required for their quantitative comparison, providing a robust framework for researchers in the field of drug discovery and development.

Mechanisms of NO Bioactivation: A Tale of Two Pathways

The fundamental difference between furoxans and nitrate esters lies in how they are metabolized to release NO. Nitrate esters rely on specific and complex enzymatic systems, whereas furoxans are primarily activated by ubiquitous endogenous thiols.

Furoxans: Thiol-Dependent Activation

Furoxans are heterocyclic compounds that are generally stable in physiological buffer alone but are chemically designed to release NO upon interaction with endogenous sulfhydryl-containing molecules (thiols) like L-cysteine and glutathione (GSH).[7][8][9] This reaction is not strictly dependent on a single enzyme but rather on the availability of these thiol cofactors, which are abundant intracellularly.[8][10]

The bioactivation proceeds through a nucleophilic attack by the thiolate anion (RS⁻) on the furoxan ring, leading to ring-opening and subsequent rearrangement to release two molecules of NO per molecule of furoxan, along with other products. While this can occur non-enzymatically, the process can be accelerated by endogenous agents.[7][8][10] A key advantage of the furoxan scaffold is that the rate of NO release can be precisely controlled by modifying the chemical substituents at the 3- and 4-positions of the furoxan ring, allowing for the design of compounds with fast or slow release kinetics.[6]

Furoxan_Activation cluster_0 Cellular Environment cluster_1 Bioactivation Cascade Furoxan Furoxan Derivative Intermediate Unstable Thiol Adduct Furoxan->Intermediate Nucleophilic Attack by Thiolate (RS⁻) Thiol Thiols (R-SH) (e.g., Cysteine, GSH) Thiol->Intermediate RingOpening Furoxan Ring Opening & Rearrangement Intermediate->RingOpening NO_Release Nitric Oxide (NO) Release (2 eq.) RingOpening->NO_Release

Caption: Thiol-dependent bioactivation pathway of furoxans.

Nitrate Esters: Complex Enzymatic Bioactivation

In stark contrast to furoxans, organic nitrates are prodrugs that require specific enzymatic machinery for their bioactivation.[2][11] The primary pathways are distinct for high-potency and low-potency nitrates and are a critical factor in their pharmacological profile, including the development of tolerance.

  • High-Potency Nitrates (e.g., GTN): The ALDH2 Pathway For clinically relevant concentrations of high-potency nitrates like glyceryl trinitrate (GTN), the principal bioactivation enzyme is mitochondrial aldehyde dehydrogenase-2 (ALDH2).[12][13][14] This enzyme catalyzes the denitration of GTN to produce 1,2-glyceryl dinitrate and a nitrite ion (NO₂⁻), which is then further reduced to NO.[4][12] The ALDH2-catalyzed reaction occurs predominantly in the mitochondria, although some evidence suggests a role for cytosolic ALDH2 as well.[15] This pathway is highly efficient but is also the primary site of tolerance development, as the enzyme undergoes oxidative inactivation during continuous GTN exposure.[4][12] The common E487K mutation of ALDH2, prevalent in East Asian populations, significantly reduces its activity and renders individuals less responsive to GTN.[12][14]

  • Low-Potency Nitrates (e.g., ISDN, ISMN): The Cytochrome P450 Pathway Lower-potency nitrates, such as isosorbide dinitrate (ISDN) and isosorbide mononitrate (ISMN), are primarily activated by a different set of enzymes: the cytochrome P450 (CYP) system located in the endoplasmic reticulum.[1][2][11] Specifically, isoforms like CYP3A4 have been shown to effectively generate NO from these nitrates.[16][17] This pathway is considered "low-potency" or "high Kₘ" and becomes more significant at higher nitrate concentrations.[12]

  • Role of Glutathione S-Transferases (GSTs) Glutathione S-transferases (GSTs) have also been implicated in the metabolism of organic nitrates.[17][18][19] These enzymes require glutathione (GSH) to mediate the biotransformation, leading to the generation of NO.[18][20] While their precise contribution relative to ALDH2 and CYPs is still under investigation, they represent another important enzymatic route in nitrate bioactivation.[21]

Nitrate_Ester_Activation cluster_0 Nitrate Ester Prodrugs cluster_1 Enzymatic Pathways GTN High-Potency Nitrates (e.g., Glyceryl Trinitrate) ALDH2 Mitochondrial ALDH2 (High-Affinity) GTN->ALDH2 Primary Pathway GSTs GSTs GTN->GSTs Secondary Pathway ISDN Low-Potency Nitrates (e.g., Isosorbide Dinitrate) CYP450 Cytochrome P450s (Low-Affinity) ISDN->CYP450 Primary Pathway ISDN->GSTs Secondary Pathway NO_Signal NO Signaling Cascade (sGC Activation → cGMP) ALDH2->NO_Signal CYP450->NO_Signal GSTs->NO_Signal

Caption: Major enzymatic bioactivation pathways for organic nitrate esters.

Comparative Kinetics and Pharmacological Implications

The stark differences in activation mechanisms lead to distinct NO release profiles and long-term pharmacological consequences.

NO Release Rates

The rate of NO release is a critical parameter for therapeutic efficacy. Furoxans offer high tunability, where chemical structure dictates release kinetics. In contrast, nitrate ester release is governed by enzyme kinetics and substrate concentration.

FeatureFuroxansNitrate Esters
Activation Trigger Thiol-dependent (e.g., Cysteine, GSH)[8][10]Enzyme-dependent (ALDH2, CYPs, GSTs)[1][12][17]
Rate-Limiting Factor Thiol availability & furoxan structureEnzyme activity & concentration, cofactor availability
Release Profile Tunable (fast to slow) based on substituents[6]Biphasic (high-affinity/low-dose vs. low-affinity/high-dose)[12]
Cellular Location Widespread (dependent on thiol distribution)Specific organelles (Mitochondria, ER)[1][12]
Tolerance Generally low to no tolerance reportedHigh potential for tolerance development[3][4]
The Problem of Pharmacological Tolerance

A major clinical drawback of continuous therapy with organic nitrates is the development of tolerance, where the drug's hemodynamic effects diminish over time.[3][16] This phenomenon is primarily linked to the bioactivation pathways themselves.

  • Nitrate Tolerance: Continuous exposure to GTN leads to the inactivation of ALDH2, partly through oxidative stress, which impairs the bioactivation process and reduces NO production.[4][12] This mechanism-based inactivation is a key driver of tolerance.[12] Additionally, chronic nitrate use can lead to increased production of reactive oxygen species (ROS) and endothelial dysfunction.[22]

  • Furoxans and Tolerance: Because furoxans do not rely on a single, easily inactivated enzyme like ALDH2 for their primary activation, they largely circumvent the mechanisms that cause nitrate tolerance. Their activation depends on the general cellular pool of thiols, which is more robustly maintained. This makes them highly attractive candidates for chronic therapeutic applications.

Experimental Methodologies for Comparison

Objectively comparing the NO release rates of a furoxan and a nitrate ester requires robust and validated experimental protocols. The choice of assay depends on whether one wishes to measure NO directly or its more stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Key Assays for Quantifying NO Release
  • Griess Assay (Indirect Detection): This is the most common colorimetric method. It quantifies nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[23] The assay involves a two-step diazotization reaction that produces a pink azo dye, with absorbance proportional to the nitrite concentration.[24] It is simple, inexpensive, and suitable for high-throughput screening in 96-well plates.

  • Chemiluminescence (Direct Detection): This is the gold-standard method for real-time, direct measurement of NO gas.[25][26] It is based on the principle that NO reacts with ozone (O₃) to produce an excited state of nitrogen dioxide (NO₂*), which then emits light as it returns to its ground state.[27][28] The intensity of the emitted light is directly proportional to the NO concentration, offering high sensitivity and specificity.[26][28]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy (Direct Detection): EPR is a powerful technique that can detect paramagnetic species like NO.[29][30] Since NO is difficult to detect directly in biological media, spin-trapping is used. This involves reacting NO with a spin trap (e.g., an iron-dithiocarbamate complex) to form a stable paramagnetic adduct that produces a characteristic EPR spectrum, allowing for specific identification and quantification.[29][31][32]

Assay MethodPrincipleMeasuresProsCons
Griess Assay Colorimetric diazotization reaction[24]Nitrite (NO₂⁻)Simple, inexpensive, high-throughputIndirect, potential interference, cannot measure NO₃⁻ without a reductase step[33][34]
Chemiluminescence Reaction of NO with ozone (O₃)[25][27]Nitric Oxide (NO) gasGold standard, real-time, highly sensitive & specific[26][28]Requires specialized equipment, measures gas phase NO
EPR Spectroscopy Detection of paramagnetic species[30]NO-spin trap adductHighly specific, can be used in turbid biological samples[29]Requires specialized equipment, complex, spin traps can have their own pharmacology
Experimental Protocol: Griess Assay for Nitrite Determination

This protocol provides a self-validating system for comparing NO release by measuring nitrite accumulation in a buffered solution containing a thiol cofactor.

Objective: To quantify and compare the rate of nitrite production from a test furoxan and a reference nitrate ester (e.g., GTN) in the presence of a biological thiol.

Materials:

  • Test Furoxan and GTN (stock solutions in DMSO)

  • L-Cysteine

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent Kit (containing Reagent A: Sulfanilamide solution, and Reagent B: N-(1-naphthyl)ethylenediamine solution)[24]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom microplate

  • Microplate reader (540-550 nm absorbance)

Step-by-Step Methodology:

  • Prepare Nitrite Standard Curve:

    • Prepare a 100 µM working solution of NaNO₂ in PBS.

    • Perform serial two-fold dilutions in the 96-well plate to generate standards from 100 µM down to ~1.56 µM.[24] Include a PBS blank.

  • Prepare Reaction Mixtures:

    • In separate wells, prepare the reaction mixtures. For each time point, you will need wells for:

      • Test Furoxan + L-Cysteine

      • GTN + L-Cysteine

      • Test Furoxan only (Control 1)

      • GTN only (Control 2)

      • L-Cysteine only (Control 3)

    • A typical final concentration would be 100 µM for the NO-donor and a 5-fold excess of L-Cysteine (500 µM). Ensure the final DMSO concentration is low (<1%) and consistent across all wells.

  • Incubation:

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from the respective wells for analysis.

  • Griess Reaction:

    • To 100 µL of your sample/standard in a new plate, add 100 µL of a freshly prepared Griess Reagent working solution (equal parts Reagent A and B).[24]

    • Incubate at room temperature for 10-15 minutes, protected from light. A pink color will develop in the presence of nitrite.

  • Measurement & Analysis:

    • Measure the absorbance at ~550 nm.[24]

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in your samples.

    • Plot Nitrite Concentration vs. Time for each compound to compare their NO release rates.

Griess_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Detection & Analysis A 1. Prepare Nitrite Standards (NaNO₂) G 7. Calculate Nitrite Conc. from Standard Curve A->G B 2. Prepare Reaction Mixtures (NO-donor ± Thiol) C 3. Incubate at 37°C B->C D 4. Collect Aliquots at Time Points C->D E 5. Add Griess Reagent D->E F 6. Measure Absorbance (~550 nm) E->F F->G H 8. Plot Release Kinetics (Nitrite vs. Time) G->H

Caption: Experimental workflow for the Griess assay.

Conclusion

Furoxans and organic nitrate esters represent two distinct and important classes of nitric oxide donors, differentiated primarily by their mechanism of bioactivation.

  • Nitrate esters rely on specific enzymatic systems (ALDH2, CYPs), which, while effective, are the basis for the significant clinical problem of pharmacological tolerance. Their NO release is dependent on enzyme kinetics and cellular location.

  • Furoxans are activated by a more general and robust thiol-dependent mechanism, making them less susceptible to tolerance. Furthermore, their chemical scaffold allows for the fine-tuning of NO release rates, offering a significant advantage in rational drug design.

Understanding these fundamental differences in their activation pathways, release kinetics, and propensity for tolerance is critical for researchers and drug development professionals. The experimental protocols outlined here provide a clear and validated framework for the head-to-head comparison of these compounds, enabling the informed selection and development of next-generation NO-donor therapeutics.

References

  • Mechanism of NO release from furoxans. - ResearchGate. ResearchGate. Available at: [Link]

  • Butler, A. R., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. Available at: [Link]

  • He, K., & Zweier, J. L. (2010). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Methods in Molecular Biology. Available at: [Link]

  • Fung, H. L. (2006). Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Minamiyama, Y., et al. (2003). Organic nitrate tolerance is induced by degradation of some cytochrome P450 isoforms. Clinical Science. Available at: [Link]

  • Chen, Z., Zhang, J., & Stamler, J. S. (2005). An essential role for mitochondrial aldehyde dehydrogenase in nitroglycerin bioactivation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Minamiyama, Y., et al. (2004). Continuous treatment with organic nitrate affects hepatic cytochrome P450. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Li, H., et al. (2006). Characterization of the mechanism of cytochrome P450 reductase-cytochrome P450-mediated nitric oxide and nitrosothiol generation from organic nitrates. Journal of Biological Chemistry. Available at: [Link]

  • Fukuhara, S., et al. (1999). Isoforms of cytochrome P450 on organic nitrate-derived nitric oxide release in human heart vessels. Japanese Journal of Pharmacology. Available at: [Link]

  • Sneed, B., & St. Clair, W. H. (2014). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. Journal of Visualized Experiments. Available at: [Link]

  • Lauricella, M., et al. (2010). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

  • Wenzel, P., et al. (2011). Vascular Bioactivation of Nitroglycerin Is Catalyzed by Cytosolic Aldehyde Dehydrogenase-2. Circulation Research. Available at: [Link]

  • Minamiyama, Y., et al. (2004). Continuous administration of organic nitrate decreases hepatic cytochrome P450. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Butler, A. R., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. Available at: [Link]

  • Chemiluminescence Method. HORIBA. Available at: [Link]

  • Butler, A. R., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. Available at: [Link]

  • Chemiluminescence - Gas Testing Analytical. Gas Testing Analytical. Available at: [Link]

  • Dina, F., et al. (2010). Video: Detection of Nitric Oxide and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps. JoVE. Available at: [Link]

  • He, K., & Zweier, J. L. (2010). Detection of nitric oxide by electron paramagnetic resonance spectroscopy. Free Radical Biology and Medicine. Available at: [Link]

  • GRIESS ASSAY FOR NITRITE DETERMINATION. Bowdish Lab, McMaster University. Available at: [Link]

  • Münzel, T., et al. (2009). Bioactivation of organic nitrates and the mechanism of nitrate tolerance. Cardiology Journal. Available at: [Link]

  • Divakaran, S., & Loscalzo, J. (2017). The role of organic nitrates in the optimal medical management of angina. European Journal of Clinical Investigation. Available at: [Link]

  • NO release from furoxan in physiological solution under the action of thiols. ResearchGate. Available at: [Link]

  • Proposed pathway of organic nitrate bioactivation by ALDH-2 in the vasculature. ResearchGate. Available at: [Link]

  • Wenzel, P., et al. (2010). Bioactivation of nitroglycerin by the East Asian variant of aldehyde dehydrogenase-2. BMC Pharmacology. Available at: [Link]

  • de Moura, R. S., & da Silva, R. S. (2014). Organic Nitrates: Past, Present and Future. Molecules. Available at: [Link]

  • CLD chemiluminescence analyzer. MZD Analytik GmbH. Available at: [Link]

  • Li, Y., et al. (2006). Mitochondrial aldehyde dehydrogenase-2 (ALDH2) Glu504Lys polymorphism contributes to the variation in efficacy of sublingual nitroglycerin. Journal of Clinical Investigation. Available at: [Link]

  • Chemiluminescence Detector (CLD). TRACE-GAS. Available at: [Link]

  • Continuous Emissions Monitoring 101: NOx Analyzers. ESC Spectrum. Available at: [Link]

  • de Moura, R. S., & da Silva, R. S. (2014). Organic Nitrates: Past, Present and Future. Molecules. Available at: [Link]

  • Mrakic-Sposta, S., et al. (2020). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Applied Sciences. Available at: [Link]

  • Board, P. G., & Anders, M. W. (2022). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. Biomolecules. Available at: [Link]

  • Fung, H. L. (2014). Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Münzel, T., & Daiber, A. (2001). Tolerance to the Organic Nitrates. Circulation. Available at: [Link]

  • Feelisch, M. (1992). Biochemical mechanism of organic nitrate action. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Gori, T., & Parker, J. D. (2004). Nitrate tolerance, oxidative stress, and mitochondrial function: another worrisome chapter on the effects of organic nitrates. Journal of Clinical Investigation. Available at: [Link]

  • Gasco, A. M., et al. (2021). Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit. Dojindo Molecular Technologies. Available at: [Link]

  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology. Available at: [Link]

  • Yeates, R. A., Laufen, H., & Leitold, M. (1989). Nitroglycerin metabolism in vascular tissue: role of glutathione S-transferases and relationship between NO. and NO2- formation. Biochemical Pharmacology. Available at: [Link]

  • Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby. ResearchGate. Available at: [Link]

  • Board, P. G., & Anders, M. W. (2022). Glutathione- S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. Biomolecules. Available at: [Link]

  • Recent progress in synthesis and application of furoxan. RSC Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide

This document provides essential safety and handling protocols for 4-Methylfurazan-3-carbaldehyde oxime 5-oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is a synthesis of est...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 4-Methylfurazan-3-carbaldehyde oxime 5-oxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is a synthesis of established best practices for handling structurally related and potentially hazardous chemical classes, including furazan oxides (furoxans), oximes, and aldehydes. The procedural recommendations herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, prioritizing personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Structural Dangers

The chemical structure of 4-Methylfurazan-3-carbaldehyde oxime 5-oxide incorporates several functional groups that necessitate a cautious approach. A thorough understanding of the potential hazards associated with these moieties is fundamental to safe handling.

  • Furazan Oxide (Furoxan) Core: The furoxan ring system is a known structural alert for energetic materials.[1][2] Compounds containing this moiety can be sensitive to shock, friction, and heat, potentially leading to rapid decomposition or explosion.[1] Furoxans are also recognized as thiol-bioactivated nitric oxide (NO) mimetics, suggesting potential biological activity that warrants further investigation and containment.[3]

  • Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] A critical, and often overlooked, hazard associated with aldehydes is their potential to auto-oxidize in the presence of air, leading to the formation of unstable and explosive peroxides.[5]

  • Oxime Functionality: While oximes are common synthetic intermediates, their stability can be variable.[6] The presence of this group, in conjunction with the energetic furoxan ring, requires careful handling to prevent unintended reactions.

Due to these structural features, 4-Methylfurazan-3-carbaldehyde oxime 5-oxide should be treated as a potentially explosive and peroxide-forming chemical .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the identified hazards.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical splash goggles and a full-face shield are required.[7] This combination provides protection from splashes, projectiles, and potential detonation fragments.
Hand Protection Chemically resistant gloves (e.g., nitrile) are essential.[8] Given the unknown dermal toxicity, double-gloving is recommended. Gloves should be inspected for integrity before each use and changed immediately upon suspected contamination.[9]
Body Protection A flame-resistant laboratory coat must be worn and fully fastened.[8] For operations with a higher risk of splashing or aerosol generation, a chemically resistant apron or coveralls should be used.[10]
Footwear Fully enclosed, chemically resistant shoes are mandatory.[8]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

Operational Protocols: From Receipt to Disposal

The following step-by-step procedures are designed to guide the user through the lifecycle of handling 4-Methylfurazan-3-carbaldehyde oxime 5-oxide in the laboratory.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any signs of damage, crystallization around the cap, or discoloration.[11] Do not open any container that appears compromised.

  • Labeling: Immediately upon receipt, label the container with the date received and the date opened.[12] This is critical for tracking the age of the chemical and managing the risk of peroxide formation.

  • Storage Conditions: Store the compound in a cool, dry, and dark location, away from heat sources, light, and incompatible materials such as strong oxidizing agents, acids, and bases.[13] The storage area should be in a designated cabinet for flammable or reactive materials.

Handling and Experimental Use
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations.[9]

    • Clear the work area of all unnecessary equipment and chemicals.

    • Have a spill kit and appropriate fire extinguisher readily accessible.

    • Protect work surfaces with disposable, absorbent bench paper.[14]

  • Weighing and Transfer:

    • When weighing the solid material, use anti-static tools and a draft shield to minimize dispersal.

    • For transfers, use appropriate tools such as spatulas. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly and with stirring.

  • Peroxide Testing:

    • Due to the potential for peroxide formation, it is crucial to test for peroxides before any operation that involves concentration, such as distillation or solvent evaporation.[15][16]

    • Use commercially available peroxide test strips for a qualitative assessment.[15]

    • Document the test results and date on the container label.[16]

    • If peroxide levels exceed 100 ppm, the material should be considered extremely hazardous and disposed of immediately without further use. [16][17]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling 4-Methylfurazan-3-carbaldehyde oxime 5-oxide.

Safe Handling Workflow for 4-Methylfurazan-3-carbaldehyde oxime 5-oxide cluster_0 Pre-Handling cluster_1 Experimental Use cluster_2 Post-Handling & Disposal A Receive and Inspect Chemical B Label with Received and Opened Dates A->B C Store in Cool, Dark, Designated Area B->C D Don Appropriate PPE E Prepare Work Area in Fume Hood D->E F Test for Peroxides E->F G Peroxides > 100 ppm? F->G H Proceed with Experiment G->H No I STOP! Dispose of as Hazardous Waste G->I Yes J Decontaminate Work Area and Glassware H->J K Segregate and Label Waste J->K L Dispose of According to Institutional Protocols K->L

Caption: Workflow for handling 4-Methylfurazan-3-carbaldehyde oxime 5-oxide.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.[4]

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Fire:

    • In case of a small fire, use a dry chemical, carbon dioxide, or foam extinguisher.[4]

    • Do not use water, as it may spread the contamination.

    • For larger fires, evacuate the area and activate the fire alarm.

Disposal Plan

All waste containing 4-Methylfurazan-3-carbaldehyde oxime 5-oxide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][11][16] Contact your institution's environmental health and safety department for specific disposal procedures.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 4-Methylfurazan-3-carbaldehyde oxime 5-oxide, fostering a safer and more productive research environment.

References

  • [Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][15][18][19]tetrazine-8-carboxylates and -carboxamides - PMC]([Link])

  • [Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[19][19]bicyclic Structures - MDPI]([Link])

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